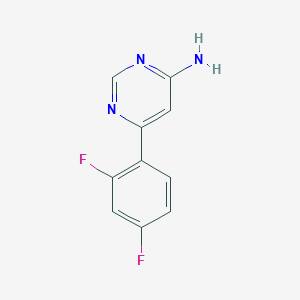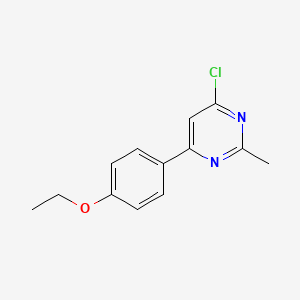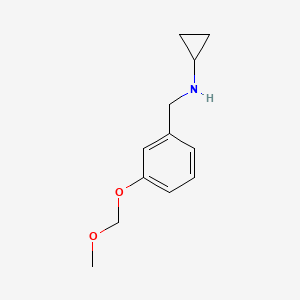
6-(2,4-二氟苯基)嘧啶-4-胺
描述
6-(2,4-Difluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H7F2N3. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a 2,4-difluorophenyl group at the 6-position and an amino group at the 4-position.
科学研究应用
6-(2,4-Difluorophenyl)pyrimidin-4-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is utilized in the development of new agrochemical agents, including herbicides and fungicides.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors.
作用机制
Target of Action
It is known that pyrimidine derivatives often target protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism, which are controlled by protein kinases .
Pharmacokinetics
The synthesis of novel pyrimidines with improved druglikeness and adme-tox properties has been a focus of recent research .
Result of Action
It is known that pyrimidine derivatives can have diverse biological activities, including anticancer potential .
Action Environment
These factors include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
生化分析
Biochemical Properties
6-(2,4-Difluorophenyl)pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . These kinases are essential for cell cycle regulation and gene transcription. The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making 6-(2,4-Difluorophenyl)pyrimidin-4-amine a potential anticancer agent.
Cellular Effects
6-(2,4-Difluorophenyl)pyrimidin-4-amine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting CDK2 and CDK9 . This arrest prevents the cells from proliferating and can lead to programmed cell death. Additionally, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and metabolism. By inhibiting these pathways, 6-(2,4-Difluorophenyl)pyrimidin-4-amine can reduce cell viability and induce apoptosis.
Molecular Mechanism
The molecular mechanism of 6-(2,4-Difluorophenyl)pyrimidin-4-amine involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding sites of CDK2 and CDK9, inhibiting their kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 6-(2,4-Difluorophenyl)pyrimidin-4-amine can modulate gene expression by inhibiting transcription factors and other regulatory proteins. This modulation can result in the downregulation of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,4-Difluorophenyl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(2,4-Difluorophenyl)pyrimidin-4-amine remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can accelerate its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on CDKs and other targets, leading to sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 6-(2,4-Difluorophenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK activity and induces cell cycle arrest without causing significant toxicity . At higher doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s accumulation in the liver and kidneys, where it can interfere with normal cellular functions. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
6-(2,4-Difluorophenyl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 6-(2,4-Difluorophenyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm and nucleus. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. The compound’s ability to cross the blood-brain barrier is limited, which may restrict its use in treating central nervous system disorders.
Subcellular Localization
The subcellular localization of 6-(2,4-Difluorophenyl)pyrimidin-4-amine is critical for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with CDKs and other target proteins . Its localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The compound’s activity can be influenced by its subcellular distribution, as it needs to be in proximity to its targets to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Difluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-difluoroaniline with a suitable pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where 2,4-difluoroaniline reacts with 4-chloropyrimidine under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(2,4-Difluorophenyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are critical to achieving the desired product quality .
化学反应分析
Types of Reactions
6-(2,4-Difluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce nitro derivatives .
相似化合物的比较
Similar Compounds
4-Amino-2,6-difluoropyrimidine: Similar structure but lacks the phenyl group.
6-(2,4-Dichlorophenyl)pyrimidin-4-amine: Similar structure but with chlorine atoms instead of fluorine.
4-Amino-6-phenylpyrimidine: Similar structure but without fluorine atoms.
Uniqueness
6-(2,4-Difluorophenyl)pyrimidin-4-amine is unique due to the presence of both fluorine atoms and the phenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds .
属性
IUPAC Name |
6-(2,4-difluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-6-1-2-7(8(12)3-6)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAMTGERLWHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)


![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)


![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)
